Azatadine maleate

概述

描述

Azatadine maleate is an H1 receptor antagonist used to treat perennial and allergic rhinitis as well as eustachian tube congestion . It is a potent, long-acting antihistaminic with antiserotonin activity .

Synthesis Analysis

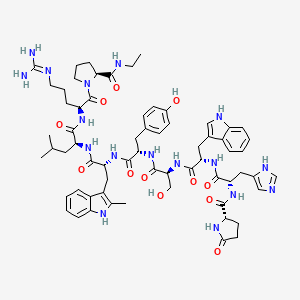

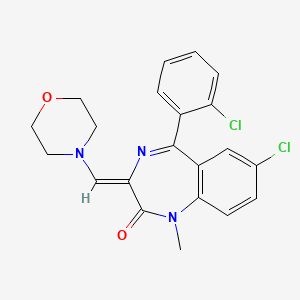

This compound has been synthesized in two steps from (RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo [b]pyrimido [5,4-f]azepine and characterized by 1H and 13C NMR spectroscopy and by high-resolution mass spectrometry .Molecular Structure Analysis

The molecular formula of this compound is C28H30N2O8. It has an average mass of 522.546 Da and a mono-isotopic mass of 522.200195 Da .Chemical Reactions Analysis

Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells .Physical And Chemical Properties Analysis

This compound has a molar refractivity of 101.53 m3·mol-1. It has 2 hydrogen bond acceptors and 4 freely rotating bonds .体内

Azatadine maleate has been used in numerous studies to evaluate its potential as an antiallergic agent. It has been used in animal studies to evaluate its effects on allergic rhinitis, atopic dermatitis, and anaphylaxis. It has also been used in clinical trials to evaluate its safety and efficacy in humans.

体外

Azatadine maleate has been used in numerous studies to evaluate its potential as an antiallergic agent. It has been used in cell culture studies to evaluate its effects on allergic reactions. It has also been used in enzyme inhibition studies to evaluate its ability to inhibit histamine release.

作用机制

Target of Action

Azatadine maleate primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the physiological effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut.

Mode of Action

This compound acts as an antagonist at histamine H1-receptor sites . It competes with histamine for these receptor sites, thereby reducing the intensity of allergic reactions and tissue injury responses that involve histamine release .

Biochemical Pathways

By blocking the H1-receptor sites, this compound antagonizes the vasodilator effect of endogenously released histamine, especially in small vessels . This action mitigates the effect of histamine, which results in increased capillary permeability and edema formation .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with a peak absorption time of around 4 hours . It is partially metabolized in the liver, and about 50% of the drug is excreted in the urine within 5 days . The half-life of this compound is approximately 9-12 hours .

Result of Action

The antagonistic action of this compound on histamine H1-receptor sites reduces the physiological manifestations of histamine release in the nose following antigen-antibody interaction . This includes congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion, as well as irritation and sneezing resulting from histamine action on afferent nerve terminals .

生物活性

Azatadine maleate has been shown to be an effective antiallergic agent in numerous studies. In animal studies, it has been shown to reduce allergic rhinitis, atopic dermatitis, and anaphylaxis. In clinical studies, it has been shown to reduce the symptoms of allergic rhinitis and hives.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit histamine release, reduce inflammation, and reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the production of IgE antibodies, which are responsible for the development of allergic reactions.

实验室实验的优点和局限性

Azatadine maleate has several advantages and limitations as a research tool. It is a potent and selective H1 receptor antagonist, which makes it ideal for use in animal studies. However, it is not suitable for use in human studies due to its short half-life and potential for side effects.

未来方向

Future research on azatadine maleate could focus on its potential for use in the treatment of other allergic conditions, such as asthma and food allergies. Additionally, research could be conducted to evaluate its potential for use in combination with other medications, such as corticosteroids. Research could also be conducted to evaluate its potential for use in the treatment of chronic conditions, such as chronic urticaria. Finally, research could be conducted to evaluate its potential for use in the treatment of pediatric allergies.

安全和危害

生化分析

Biochemical Properties

Azatadine maleate is an H1 receptor antagonist . It competes with histamine for histamine H1-receptor sites on effector cells . This antagonizes the pharmacological effects of histamine which are mediated through activation of H1-receptor sites, thereby reducing the intensity of allergic reactions and tissue injury response involving histamine release .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by mitigating the effect of histamine, which results in increased capillary permeability and edema formation . This leads to a reduction in the physiological manifestations of histamine release in the nose following antigen-antibody interaction, such as congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an antihistamine. It competes with histamine for histamine H1-receptor sites on effector cells . This competition antagonizes the pharmacological effects of histamine, which are mediated through activation of H1-receptor sites .

Dosage Effects in Animal Models

The oral LD50 in mature rats and mice was greater than 1700 mg/kg and 600 mg/kg, respectively . This indicates that this compound has a relatively high threshold before toxic effects are observed in these animal models.

Metabolic Pathways

As an antihistamine, it’s known to interact with histamine H1-receptor sites, which play a crucial role in allergic reactions .

Transport and Distribution

This compound is readily absorbed from the gastrointestinal tract and probably crosses the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as an H1 receptor antagonist, it can be inferred that it interacts with H1-receptor sites which are typically located on the cell membrane .

属性

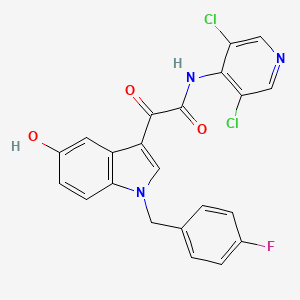

| { "Design of the Synthesis Pathway": "The synthesis of Azatadine maleate can be achieved through a two-step process involving the reaction of Azatadine with maleic acid.", "Starting Materials": [ "Azatadine", "Maleic acid", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Azatadine is dissolved in methanol and maleic acid is dissolved in ethyl acetate. The two solutions are then mixed together and stirred at room temperature for several hours.", "Step 2: The resulting mixture is filtered and the solid product is washed with ethyl acetate. The solid is then dissolved in a solution of sodium bicarbonate and stirred for several minutes. Hydrochloric acid is added to the solution to precipitate the Azatadine maleate product. The product is then filtered and washed with water and dried." ] } | |

CAS 编号 |

3978-86-7 |

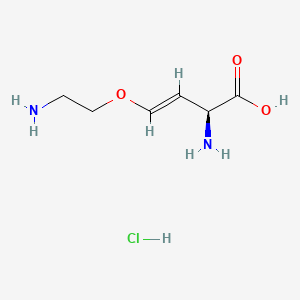

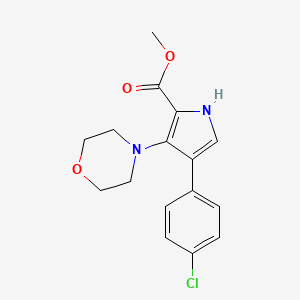

分子式 |

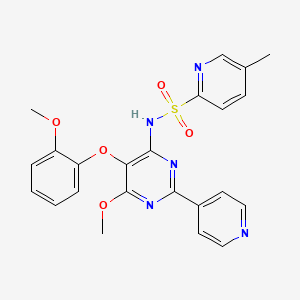

C24H26N2O4 |

分子量 |

406.5 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |

InChI |

InChI=1S/C20H22N2.C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI 键 |

KGCJWSUJYBJBBW-BTJKTKAUSA-N |

手性 SMILES |

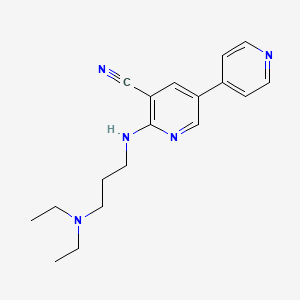

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=C\C(=O)O)\C(=O)O |

SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

其他 CAS 编号 |

3978-86-7 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

3964-81-6 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Azatadine Maleate; azatadine; azatadine maleate; Idulamine; Idulian; Juste brand of azatadine maleate; Key brand of azatadine maleate; Lergocil; Optimine; Schering brand of azatadine maleate; Schering-Plough brand of azatadine maleate; Zadine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。